(5S)-5-phenylmorpholin-3-one CAS number 1052209-96-7 properties
(5S)-5-phenylmorpholin-3-one CAS number 1052209-96-7 properties
An In-Depth Technical Guide to (5S)-5-phenylmorpholin-3-one (CAS: 1052209-96-7) for Drug Discovery Professionals
Introduction
(5S)-5-phenylmorpholin-3-one is a chiral heterocyclic compound featuring a morpholinone core. As a distinct stereoisomer, its utility in modern synthetic and medicinal chemistry is significant, primarily serving as a valuable chiral building block for more complex molecules.[1][2] The morpholine scaffold itself is recognized as a "privileged structure" in drug discovery. Its incorporation into drug candidates is a well-established strategy to modulate physicochemical properties, such as improving aqueous solubility, metabolic stability, and blood-brain barrier permeability, which is particularly crucial for developing therapeutics for the central nervous system (CNS).[3][4][5] This guide provides a comprehensive overview of the core properties, handling, and potential applications of (5S)-5-phenylmorpholin-3-one to support its effective use in research and development.
Physicochemical and Structural Properties
The fundamental identity and characteristics of (5S)-5-phenylmorpholin-3-one are summarized below. These properties are critical for its accurate identification, handling, and application in synthetic chemistry and biological screening.
| Property | Value | Source(s) |
| CAS Number | 1052209-96-7 | [2][6][7][8] |
| IUPAC Name | (5S)-5-phenylmorpholin-3-one | [6][7] |
| Synonyms | (S)-5-Phenylmorpholin-3-one, (5S)-5-Phenyl-3-morpholinone | [7][8] |
| Molecular Formula | C₁₀H₁₁NO₂ | [6][7][8] |
| Molecular Weight | 177.20 g/mol | [2][6][7] |
| Appearance | Solid; often described as off-white | [6][8] |
| Purity | Commercially available with ≥95% to ≥98% purity | [8] |
| SMILES | O=C1NC2=CC=CC=C2 | [7] |
| InChI Key | GXDVCRCMLDJGAS-SECBINFHSA-N | [8] |
Structural Diagram
The stereochemistry at the C5 position is a defining feature of this molecule, influencing its interaction with other chiral molecules and biological targets.
Caption: 2D structure of (5S)-5-phenylmorpholin-3-one.
Spectroscopic Profile for Structural Confirmation
While specific spectral data requires experimental acquisition, a senior scientist would anticipate the following characteristic signals to confirm the identity and purity of (5S)-5-phenylmorpholin-3-one:
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¹H NMR: Key signals would include a multiplet for the five aromatic protons of the phenyl group, distinct signals for the diastereotopic protons on the methylene carbons of the morpholinone ring, a signal for the methine proton at the chiral C5 center, and a broad singlet for the N-H proton. The coupling patterns of the ring protons are crucial for confirming the conformation.
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¹³C NMR: The spectrum should show approximately 8 distinct carbon signals (due to symmetry in the phenyl group). Characteristic peaks would include the carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons of the morpholinone ring (40-80 ppm).
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Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 178.2.
Synthesis and Stereochemical Considerations
(5S)-5-phenylmorpholin-3-one is a chiral intermediate. Its synthesis relies on stereoselective methods to ensure the correct configuration at the C5 position. One reported conceptual approach involves starting from a readily available chiral precursor, such as L-phenylalanine, to set the desired stereocenter.[1] The general transformation involves cyclization to form the morpholinone ring while retaining the original stereochemistry.
Caption: Conceptual synthetic workflow.
The stereochemical integrity is paramount. The choice of reagents and reaction conditions is critical to prevent racemization at the benzylic C5 position, which is susceptible to epimerization under harsh basic or acidic conditions.
Applications in Research and Drug Development
While specific biological activities for this exact compound are not widely published, its structural class—the morpholinones—is of high interest in drug discovery.
-
Privileged Scaffold: The morpholine ring is a cornerstone in medicinal chemistry. Its favorable properties contribute to improved pharmacokinetics, and it is a component of numerous approved drugs.[3][4][5]
-
CNS Drug Discovery: The physicochemical profile of the morpholine moiety often enhances a molecule's ability to cross the blood-brain barrier, making it a valuable scaffold for CNS-targeting agents.[3]
-
Therapeutic Potential of Derivatives: Morpholinone derivatives have been investigated as selective antagonists for human alpha1a receptors, indicating potential applications in treating conditions like benign prostatic hyperplasia.[9] The broader class of morpholine derivatives has been explored for a wide range of therapeutic uses, including as anticancer, antibacterial, and antifungal agents.[5][10]
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Chiral Building Block: As a chiral intermediate, (5S)-5-phenylmorpholin-3-one serves as a starting point for the synthesis of enantiomerically pure, complex target molecules, where the defined stereocenter is crucial for biological activity.[1]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified with the following hazards:
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [6][7][11] |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [6][7][11] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6][7] |
-
Handling: Use only in a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures are between 2-8°C.[2][7]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]
Experimental Protocols
The following protocols represent standard, self-validating methodologies for the quality control and initial screening preparation of this compound.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a framework for verifying the purity of a received batch. The system is validated by ensuring system suitability parameters (e.g., peak symmetry, theoretical plates) are met before sample analysis.
Methodology:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh ~1 mg of (5S)-5-phenylmorpholin-3-one and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. Calculate the relative standard deviation (RSD) of the peak area and retention time. The RSD should be <2%.
-
Analysis: Inject the sample solution.
-
Data Processing: Determine the purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
HPLC Parameters:
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides proton source for good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic eluent. |
| Gradient | 10% B to 90% B over 15 min | Ensures elution of the compound and any impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Caption: Self-validating HPLC purity analysis workflow.
Protocol 2: Stock Solution Preparation for Biological Assays
Accurate preparation of stock solutions is critical for reproducible screening results.
-
Solvent Selection: Due to the morpholinone and phenyl moieties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.
-
Primary Stock (e.g., 20 mM):
-
Calculate the mass of (5S)-5-phenylmorpholin-3-one needed (Mass = 0.020 mol/L * 0.17720 kg/mol * Volume in L).
-
For 1 mL of 20 mM stock, weigh 3.54 mg of the compound.
-
Add the compound to a clean vial.
-
Add the calculated volume of high-purity DMSO.
-
Vortex and/or sonicate gently until fully dissolved.
-
-
Aqueous Buffer Solubility Check: Before preparing assay plates, perform a kinetic solubility test. Add a small aliquot of the DMSO stock to the final assay buffer (e.g., PBS) to ensure the compound does not precipitate at the final testing concentration. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Conclusion
(5S)-5-phenylmorpholin-3-one (CAS: 1052209-96-7) is a well-defined chiral building block with significant potential for drug discovery and development. Its value is derived from the stereochemically defined center and the presence of the morpholinone core, a privileged scaffold known to impart favorable pharmacokinetic properties. A thorough understanding of its physicochemical properties, handling requirements, and analytical methods is essential for its successful application in the synthesis of novel, high-value therapeutic candidates.
References
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Matrix Scientific. (5S)-5-Phenylmorpholin-3-one Safety Data Sheet. Link
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Sigma-Aldrich. (R)-5-Phenyl-morpholin-3-one Product Page (Note: Enantiomer shown for property comparison). Link
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CymitQuimica. 5-Phenylmorpholin-3-one Product Page (Racemic). Link
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Sigma-Aldrich. (5R)-5-phenylmorpholin-3-one Product Page. Link
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CymitQuimica. (5S)-5-Phenylmorpholin-3-one Product Description. Link
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BLDpharm. (S)-5-Phenylmorpholin-3-one Product Page. Link
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Google Patents. (US6218390B1) Morpholinone and morpholine derivatives and uses thereof. Link
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XiXisys. (5S)-5-phenylmorpholin-3-one GHS Information. Link
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Link
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Link
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Singh, H., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Link
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Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Link
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National Institutes of Health (NIH). Synthesis and SAR of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues. Link
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